

Technical Guide: 5-(4-Fluorophenoxy)valeric Acid (CAS 347867-75-8)

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Compound of Interest

Compound Name: 5-(4-Fluorophenoxy)valeric Acid

CAS No.: 347867-75-8

Cat. No.: B1322480

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Content Type: Technical Monograph / Building Block Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Executive Summary

CAS 347867-75-8, systematically known as **5-(4-fluorophenoxy)valeric acid** (or 5-(4-fluorophenoxy)pentanoic acid), is a specialized fluorinated building block utilized in the synthesis of small molecule therapeutics and agrochemicals.^[1]

In modern drug discovery, this scaffold serves two critical functions:

- **Metabolic Stabilization:** The para-fluorine substituent on the phenoxy ring acts as a metabolic blocker, preventing Cytochrome P450-mediated hydroxylation at the typically labile para-position.
- **Linkerology:** The valeric (pentanoic) acid tail provides a flexible 5-carbon spacer, ideal for connecting pharmacophores in fragment-based drug design (FBDD) or constructing Proteolysis Targeting Chimeras (PROTACs).

This guide details the physicochemical properties, strategic applications in medicinal chemistry, and validated experimental protocols for utilizing this scaffold.

Part 2: Chemical & Physical Profile[2]

Identity & Constants[3]

Property	Data
CAS Number	347867-75-8
Chemical Name	5-(4-Fluorophenoxy)valeric acid
Synonyms	5-(4-Fluorophenoxy)pentanoic acid; 4-(4-Fluorophenoxy)butylcarboxylic acid
Molecular Formula	C ₁₁ H ₁₃ FO ₃
Molecular Weight	212.22 g/mol
MDL Number	MFCD02093469
SMILES	<chem>OC(=O)CCCC1=CC=C(F)C=C1</chem>
InChI Key	SNUHBWJBUYDESY-UHFFFAOYSA-N

Physicochemical Properties[3]

Parameter	Value	Context for Drug Design
Appearance	White to off-white crystalline powder	Solid-state handling is standard.
Melting Point	79–82 °C	Distinct MP allows for easy purity verification via DSC/Capillary.
Predicted LogP	~2.6	Moderate lipophilicity; good membrane permeability potential.
pKa (Acid)	~4.76	Typical carboxylic acid; exists as carboxylate at physiological pH (7.4).
Solubility	DMSO, Methanol, Chloroform	Poor water solubility in non-ionized form.

Part 3: Strategic Applications in Drug Design

The "Fluorine Effect" & Metabolic Stability

The incorporation of fluorine in CAS 347867-75-8 is a deliberate medicinal chemistry strategy. The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol), making it resistant to enzymatic cleavage.

- Mechanism: In non-fluorinated phenoxy analogs, the para-position is a "soft spot" for rapid oxidation by CYP450 isoforms (forming a phenol).
- Solution: Substituting Hydrogen with Fluorine at the 4-position blocks this metabolic soft spot without significantly altering the steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), effectively extending the half-life () of the parent molecule.

Linker Utility in PROTACs and Conjugates

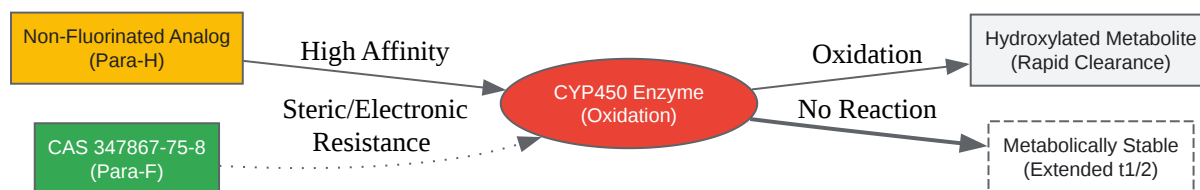
The 5-carbon aliphatic chain serves as a "spacer" that is chemically inert but structurally significant.

- **Bivalent Ligands:** In PROTAC design, the carboxylic acid terminus can be coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the phenoxy group serves as the attachment point or pharmacophore for the Target of Interest (POI).
- **Chain Length:** The 5-carbon length (~6–7 Å) is often optimal for avoiding steric clash between two connected protein domains.

Part 4: Visualization of Mechanism & Synthesis

Diagram: Metabolic Blocking Strategy

The following diagram illustrates how the para-fluoro group prevents metabolic degradation compared to a non-fluorinated analog.

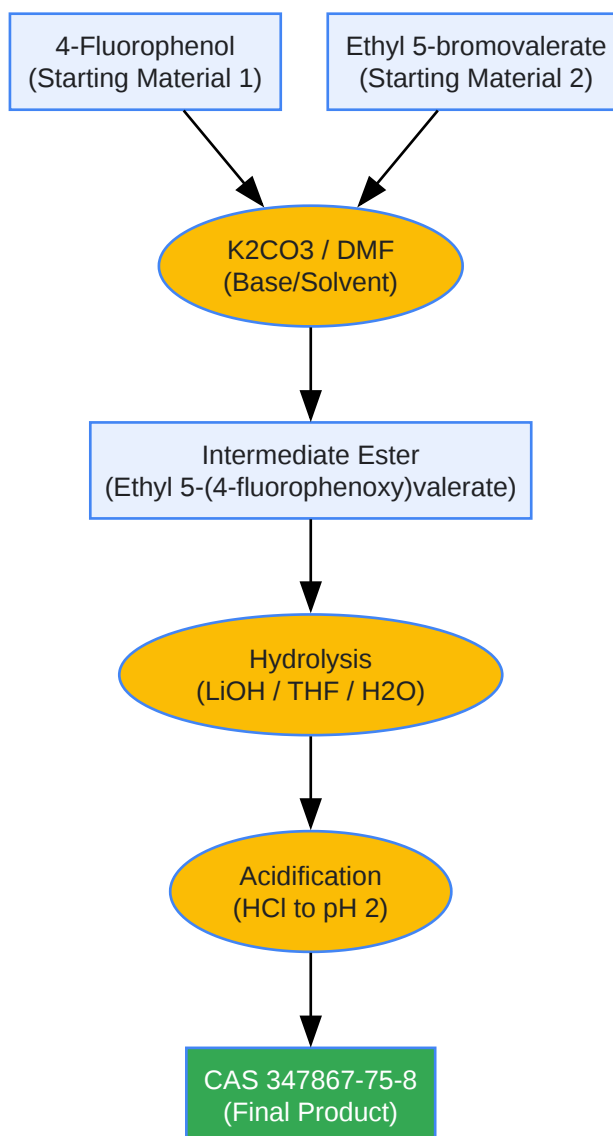


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Caption: Comparative metabolic fate. The para-fluorine atom (green node) sterically and electronically inhibits CYP450-mediated oxidation, unlike the hydrogen analog.

Diagram: Synthesis Workflow

Standard preparation via Williamson Ether Synthesis.



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Caption: Synthetic route via Williamson ether synthesis followed by ester hydrolysis.

Part 5: Experimental Methodologies

Protocol: Synthesis of 5-(4-Fluorophenoxy)valeric Acid

Note: This protocol is derived from standard Williamson ether synthesis procedures adapted for fluorophenols.

Reagents:

- 4-Fluorophenol (1.0 eq)
- Ethyl 5-bromovalerate (1.1 eq)
- Potassium Carbonate (, anhydrous, 2.0 eq)
- Dimethylformamide (DMF, anhydrous)
- Lithium Hydroxide (LiOH, 3.0 eq)

Step-by-Step Procedure:

- Alkylation (Formation of Ester Intermediate):
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluorophenol (10 mmol) in anhydrous DMF (20 mL).
 - Add (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
 - Add Ethyl 5-bromovalerate (11 mmol) dropwise.
 - Heat the reaction mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol is consumed.
 - Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over , and concentrate to yield the crude ester.
- Hydrolysis (Formation of Free Acid):
 - Dissolve the crude ester in a mixture of THF:Water (3:1, 20 mL).
 - Add LiOH (30 mmol) and stir at room temperature for 12 hours (overnight).

- Workup: Evaporate THF under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH ~2. A white precipitate should form.
- Filter the solid or extract with Dichloromethane (DCM). Recrystallize from Hexane/EtOAc if necessary.
- Validation:
 - Yield: Expected >85%.
 - ¹H NMR (DMSO-d₆): Look for triplet at ~3.9 ppm (O-CH₂) and multiplet at ~7.0–7.2 ppm (Aromatic H).

Solubility & Handling

- Storage: Store at room temperature (RT) in a tightly sealed container. Keep dry.
- Solubility for Assays: Prepare a 10 mM stock solution in DMSO. The solution is stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles.

Part 6: Safety & Regulatory (MSDS Highlights)

Hazard Classification (GHS):

- Skin Irritation: Category 2 (H315)[2]
- Eye Irritation: Category 2A (H319)[3]

Handling Precautions:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Inhalation: Avoid dust formation. Use in a fume hood during weighing and synthesis.
- First Aid:
 - Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3]

- Skin Contact: Wash with plenty of soap and water.[3]

Part 7: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22556441, **5-(4-Fluorophenoxy)valeric Acid**. Retrieved January 28, 2026, from [\[Link\]](#)

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Sources

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- To cite this document: BenchChem. [Technical Guide: 5-(4-Fluorophenoxy)valeric Acid (CAS 347867-75-8)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1322480/docs#technical-guide-5-4-fluorophenoxy-valeric-acid-cas-347867-75-8\]](https://www.benchchem.com/product/b1322480/docs#technical-guide-5-4-fluorophenoxy-valeric-acid-cas-347867-75-8)

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